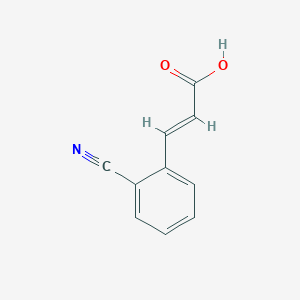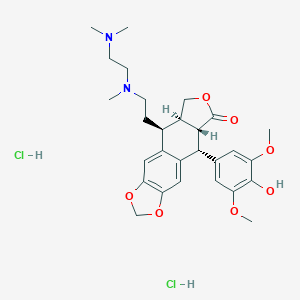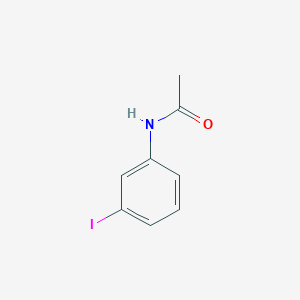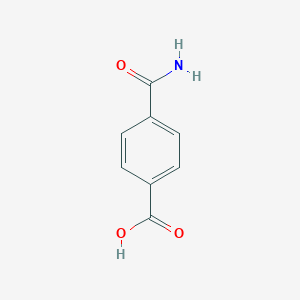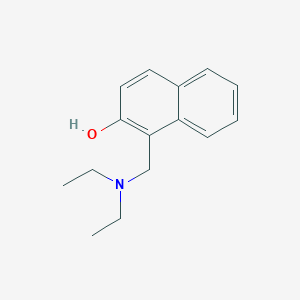
2-(Benzyloxy)benzamide
概要
説明
2-(Benzyloxy)benzamide is a chemical compound with the molecular formula C14H13NO2 . It’s used in pharmaceutical testing .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported .Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)benzamide consists of 14 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
Most of the reactions for 2-phenylbenzimidazoles have a high yield of more than 73%. The presence of water in the reaction medium helps increase the solubility of Na2S2O5, thus leading to an increment in the reaction rate and production yield than using only ethanol .Physical And Chemical Properties Analysis
Most amides, including 2-(Benzyloxy)benzamide, are solids at room temperature. They generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .科学的研究の応用
TRPM8 Antagonists : A series of 2-(benzyloxy)benzamides have been identified as potent functional antagonists of TRPM8, a type of transient receptor potential channel involved in cold sensation. These compounds showed improved properties compared to the original lead compound, highlighting their potential in drug discovery (Brown et al., 2013).
Antiarrhythmic Activity : Benzamides with 2,2,2-trifluoroethoxy ring substituents, including those related to 2-(Benzyloxy)benzamide, demonstrated oral antiarrhythmic activity in mice. This suggests their potential use in treating cardiac arrhythmias (Banitt et al., 1977).
Anti-Tubercular Activity : Novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide have been synthesized and evaluated for their anti-tubercular properties against Mycobacterium tuberculosis, demonstrating promising activity (Nimbalkar et al., 2018).
Synthesis of 2-Benzoylamino-N-phenyl-benzamide Derivatives : A study described the synthesis of these derivatives under environmentally benign conditions. These compounds exhibited significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents (Ighilahriz-Boubchir et al., 2017).
Antibacterial Activity Against Mycobacterium Species : 2,2'-dithiobis(benzamide) derivatives showed in vitro antibacterial activity against various strains of Mycobacterium tuberculosis, including resistant strains, highlighting their potential in treating tuberculosis (Okachi et al., 1985).
Potential in Cancer Treatment : N-(2-(2-Benzilidenehydrazinecarbonyl)phenyl)benzamides were synthesized and evaluated for their cytotoxic and antioxidant activities. They showed promising results in inhibiting the growth of human lung cancer cells, indicating their potential in cancer therapy (Putra et al., 2020).
Molecular Imaging and Therapeutic Agents : Benzamide derivatives, owing to their neurotropic characteristics, have been found useful in imaging melanoma and as carriers for cytostatic agents, as well as inhibitors for histone deacetylases (Oltmanns et al., 2009).
Safety And Hazards
将来の方向性
The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .
特性
IUPAC Name |
2-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKNJUHXNDIVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304458 | |
| Record name | 2-(benzyloxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)benzamide | |
CAS RN |
29579-11-1 | |
| Record name | 29579-11-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(benzyloxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological targets of 2-(Benzyloxy)benzamide derivatives?
A1: Research indicates that 2-(Benzyloxy)benzamide derivatives exhibit inhibitory activity against specific proteins involved in various biological processes. One study identified them as antagonists of the Transient Receptor Potential Melastatin member 8 (TRPM8) [], a protein involved in cold and menthol sensation. Another study highlighted their potential as inhibitors of Leucine-rich repeat kinase 2 (LRRK2) [], a kinase implicated in Parkinson's and Alzheimer's diseases.
Q2: How does the structure of 2-(Benzyloxy)benzamide influence its activity?
A2: Structure-activity relationship (SAR) studies are crucial for understanding how structural modifications impact a compound's biological activity. While the provided abstracts don't delve into specific SAR data for 2-(Benzyloxy)benzamide, one study utilized multiple linear regression (MLR) and artificial neural network (ANN) methods to predict the IC50 values (a measure of potency) of these derivatives as SMS2 inhibitors []. This suggests that specific structural features within this class of molecules are essential for interacting with their targets and influencing their potency.
Q3: Besides biological activity, have any other applications for 2-(Benzyloxy)benzamide and its derivatives been explored?
A3: Interestingly, a study explored the use of a 2-(Benzyloxy)benzamide derivative as a ligand in the synthesis of terbium, neodymium, and yttrium complexes []. The resulting complexes exhibited distinct crystal structures and luminescent properties, highlighting the potential of this compound class in material science and coordination chemistry.
Q4: What computational chemistry approaches have been used to study 2-(Benzyloxy)benzamide derivatives?
A4: Researchers employed both MLR and ANN methods to develop quantitative structure-activity relationship (QSAR) models for 2-(Benzyloxy)benzamide derivatives as SMS2 inhibitors []. These computational models, utilizing molecular descriptors, demonstrated the ability to predict the biological activity of these compounds, offering a valuable tool for further development and optimization.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)

